molecular formula C17H17N3O2S2 B2827508 2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-03-6

2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2827508
CAS No.: 862974-03-6
M. Wt: 359.46
InChI Key: UJSMNICLYHCDHG-UHFFFAOYSA-N
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Description

The compound “2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound; it is a fusion of benzene and thiazole ring. The benzothiazole moiety is known to possess various pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) . The ligands were characterized through various analytical, physical, and spectroscopic methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The spectral results suggested their octahedral geometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the ligands were characterized through various analytical, physical, and spectroscopic methods .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to 2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promising antibacterial and antifungal activities. For instance, thiophene-3-carboxamide derivatives exhibit notable inhibitory effects against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents. These compounds’ molecular conformation, stabilized by intramolecular hydrogen bonding, is crucial for their biological activity (Vasu et al., 2005).

Antimicrobial and Antiproliferative Properties

Another study involving pyridine derivatives, which share a similar chemical motif, demonstrated variable and modest antimicrobial activities against investigated bacteria and fungi. This research highlights the synthetic versatility of benzothiazole derivatives and their potential utility in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Activities

Further extending the scope of benzothiazole derivatives, novel compounds derived from natural products like visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies revealed significant COX-2 inhibitory effects, alongside notable analgesic and anti-inflammatory properties, indicating these compounds' potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidative Potential

In the realm of antioxidative research, benzothiazole-2-carboxamides with substituted nitro and amino groups have been synthesized and evaluated for their antioxidative capacity. Some derivatives exhibited significant antioxidative activity, outperforming standard antioxidants in specific assays. These findings open new avenues for developing potent antioxidants based on the benzothiazole-2-carboxamide scaffold (Cindrić et al., 2019).

Diuretic Activity

Exploring further therapeutic applications, biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and tested for their diuretic activity in vivo. One particular compound demonstrated promising results, underscoring the potential of benzothiazole derivatives in treating conditions that benefit from diuretic agents (Yar & Ansari, 2009).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their bioactive nature. Their bioactive nature was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .

Future Directions

The future directions in the research of similar compounds could involve further exploration of their bioactive nature and potential applications in various fields. For instance, their antimicrobial and antioxidant activities have been evaluated .

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-22-10-6-4-8-12-14(10)19-17(24-12)20-16-13(15(18)21)9-5-2-3-7-11(9)23-16/h4,6,8H,2-3,5,7H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSMNICLYHCDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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